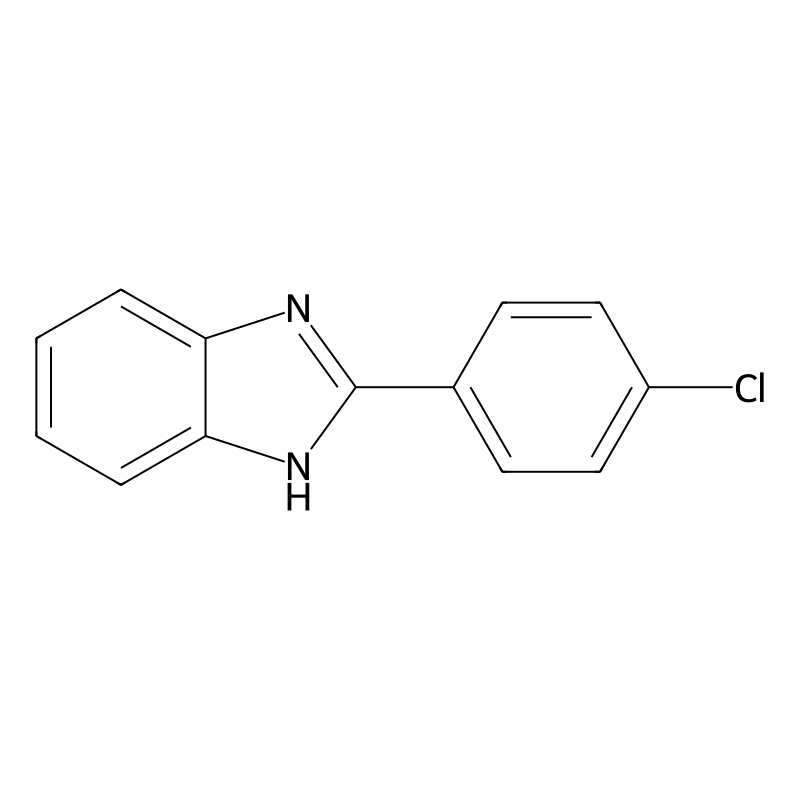

2-(4-Chlorophenyl)benzimidazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Medicinal Chemistry

- Antimicrobial activity: Studies have investigated 2-Cl-4-Ph-BI for its potential as an antimicrobial agent. It has shown promising activity against various bacteria and fungi, including Methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans [1].

- Anticancer properties: Research suggests 2-Cl-4-Ph-BI exhibits anticancer properties through various mechanisms, including cell cycle arrest and induction of apoptosis in cancer cells [2].

- Other potential applications: Ongoing research explores the use of 2-Cl-4-Ph-BI in the development of new drugs for various diseases, including Alzheimer's disease and neurodegenerative disorders [3].

Further Reading:

- [1] Evaluation of the in vitro antifungal activity of some benzimidazole derivatives

- [2] Synthesis, characterization and anticancer activity of novel 2-substituted benzimidazole derivatives

- [3] Benzimidazole derivatives as potential therapeutic agents for Alzheimer's disease

Material Science

- Organic light-emitting diodes (OLEDs): 2-Cl-4-Ph-BI has been explored as a potential material for use in OLEDs due to its interesting photophysical properties [4].

Further Reading:

2-(4-Chlorophenyl)benzimidazole is an organic compound belonging to the benzimidazole family, characterized by the presence of a benzene ring fused to an imidazole ring, with a chlorine atom substituted on the para position of the phenyl group. Its chemical formula is C13H9ClN2, and it has a molecular weight of approximately 232.68 g/mol. The compound exhibits a variety of physical and chemical properties, including solubility in organic solvents and moderate stability under standard laboratory conditions.

The chemical behavior of 2-(4-Chlorophenyl)benzimidazole is influenced by its functional groups. It can undergo various reactions typical for benzimidazole derivatives, including:

- Nucleophilic substitutions: The chlorine atom can be replaced by nucleophiles in reactions such as hydrolysis or aminolysis.

- Electrophilic aromatic substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization.

- Condensation reactions: The imine nitrogen can react with aldehydes or ketones to form imines or other derivatives.

These reactions are essential for synthesizing more complex molecules or modifying the compound for specific applications.

2-(4-Chlorophenyl)benzimidazole exhibits notable biological activities, particularly in antimicrobial and anticancer research. Studies have shown that benzimidazole derivatives possess antibacterial properties against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . Furthermore, some derivatives have demonstrated potential as antifungal agents and inhibitors of certain cancer cell lines, highlighting their therapeutic potential in pharmacology .

The synthesis of 2-(4-Chlorophenyl)benzimidazole can be achieved through several methods:

- Condensation Reaction: A common method involves the condensation of o-phenylenediamine with 4-chlorobenzaldehyde in the presence of a catalyst such as sodium hexafluoroaluminate. This reaction typically occurs under mild conditions and yields high purity products .

- C–H Functionalization: Recent advancements have introduced methods utilizing sp3 C–H functionalization, allowing for more efficient synthesis without the need for pre-activated substrates .

- Microwave-Assisted Synthesis: This technique enhances reaction rates and yields by applying microwave irradiation to traditional synthesis methods, making it a valuable approach in modern organic chemistry.

2-(4-Chlorophenyl)benzimidazole has several applications across various fields:

- Pharmaceuticals: Its derivatives are explored for use as antimicrobial and anticancer agents, contributing to drug development efforts.

- Agriculture: Some benzimidazole compounds are used as fungicides, providing protection against fungal pathogens in crops.

- Material Science: Due to its unique chemical structure, it may find applications in the development of new materials with specific electronic or optical properties.

Research into the interaction of 2-(4-Chlorophenyl)benzimidazole with biological targets has revealed its potential as a lead compound for drug development. Molecular docking studies suggest that it can effectively bind to specific protein targets involved in bacterial resistance mechanisms and cancer cell proliferation . These studies are crucial for understanding its mechanism of action and optimizing its pharmacological properties.

Several compounds share structural similarities with 2-(4-Chlorophenyl)benzimidazole, each exhibiting unique properties:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 2-(4-Bromophenyl)benzimidazole | Benzimidazole derivative | Antimicrobial activity |

| 1H-Benzimidazole | Parent compound | Broad-spectrum biological activity |

| 2-(Phenyl)benzimidazole | Benzimidazole derivative | Anticancer properties |

| 2-(3-Chlorophenyl)benzimidazole | Benzimidazole derivative | Antifungal activity |

The uniqueness of 2-(4-Chlorophenyl)benzimidazole lies in its specific chlorine substitution pattern, which influences its reactivity and biological profile compared to other derivatives. This specificity may enhance its effectiveness against certain biological targets while minimizing side effects associated with other compounds.

Traditional Synthesis Methods

Condensation of o-phenylenediamine with aldehydes

The most common method for synthesizing 2-(4-Chlorophenyl)benzimidazole involves the condensation of o-phenylenediamine with 4-chlorobenzaldehyde. This approach typically involves a two-step mechanism: initial formation of a Schiff base intermediate followed by intramolecular cyclization to yield the desired benzimidazole.

A typical procedure as reported in the literature involves:

Synthesis of 2-(4-chlorophenyl)-1H-benzimidazole:O-phenylenediamine (1 gm), 4-chlorobenzaldehyde (1.30 gm), and boric acid (0.572 gm) are added in 5 ml of ethanol and the reaction mixture is heated at reflux temperature for the appropriate time. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and the precipitate is filtered, washed with cold ethanol, and dried.The reaction mechanism involves the initial nucleophilic attack of one amino group of o-phenylenediamine on the carbonyl carbon of 4-chlorobenzaldehyde to form an imine intermediate. This is followed by intramolecular cyclization involving the second amino group and subsequent oxidation to yield the aromatic benzimidazole ring.

Table 1: Reaction conditions for the synthesis of 2-(4-Chlorophenyl)benzimidazole via condensation method.

Use of carboxylic acids and acid catalysts (e.g., p-TsOH)

Another traditional approach involves the use of carboxylic acids or their derivatives with o-phenylenediamine in the presence of acid catalysts. p-Toluenesulfonic acid (p-TsOH) has emerged as an effective catalyst for this transformation.

A general procedure for this synthetic route is:

A mixture of o-phenylenediamine (1 mmol), 4-chlorobenzaldehyde (1 mmol), and p-TsOH (20 mol%) in DMF is heated at 80°C for 30 minutes. After completion (monitored by TLC), the reaction mixture is cooled and poured into ice water. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to afford pure 2-(4-Chlorophenyl)benzimidazole.The p-TsOH acts as a proton donor, accelerating both the imine formation and the subsequent cyclization steps. Studies have shown that 20 mol% of p-TsOH provides optimal results in terms of reaction time and product yield.

Table 2: Effect of solvent on p-TsOH catalyzed synthesis of 2-(4-Chlorophenyl)benzimidazole

| Solvent | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|

| CH₂Cl₂ | Reflux | 10 | 17 |

| THF | Reflux | 10 | 30 |

| CH₃OH | Reflux | 10 | 57 |

| CH₃CH₂OH | Reflux | 10 | 63 |

| H₂O | 80 | 10 | 53 |

| DMSO | 80 | 10 | 79 |

| DMF | 80 | 10 | 82 |

The data clearly demonstrates the superior performance of polar aprotic solvents like DMSO and DMF in this reaction system.

Catalytic Approaches for Enhanced Efficiency

Nano-catalysts (ZnO nanoparticles, Fe₃O₄ MNPs)

Recent advances in nanotechnology have led to the development of efficient nanocatalysts for the synthesis of 2-(4-Chlorophenyl)benzimidazole. These catalysts offer significant advantages in terms of reaction efficiency, yield, and environmental compatibility.

ZnO Nanoparticles:

ZnO nanoparticles have emerged as a versatile and green catalyst for benzimidazole synthesis. The synthesis typically involves:

A mixture of o-phenylenediamine (1 mmol), 4-chlorobenzaldehyde (1.1 mmol), ZnO nanoparticles (2 mol%), and ethanol (5 mL) is stirred at room temperature for 10-15 minutes under ultrasonic irradiation. After completion, the catalyst is separated by centrifugation, and the product is isolated by evaporation of the solvent followed by recrystallization.ZnO nanoparticles act as Lewis acid catalysts, facilitating both the condensation and cyclization steps. They can be easily recovered and reused without significant loss of catalytic activity.

Fe₃O₄ Magnetic Nanoparticles (MNPs):

Fe₃O₄ MNPs represent an innovative approach for the synthesis of benzimidazoles including 2-(4-Chlorophenyl)benzimidazole:

o-Phenylenediamine (5 mmol) and 4-chlorobenzaldehyde (5 mmol) are thoroughly mixed in ethanol (5 mL) at reflux temperature. Fe₃O₄ MNPs (30 mg) are added, and the reaction is conducted with continuous stirring under air. After completion, the catalyst is recovered using an external magnet, and the product is isolated by conventional methods.Table 3: Comparison of various nanocatalysts for the synthesis of 2-(4-Chlorophenyl)benzimidazole

The magnetic nature of Fe₃O₄ MNPs offers the significant advantage of easy separation from the reaction mixture using an external magnetic field, making the purification process more efficient and environmentally friendly.

Acid-catalyzed cyclocondensation

Acid-catalyzed cyclocondensation represents another efficient approach for the synthesis of 2-(4-Chlorophenyl)benzimidazole. Various acid catalysts have been employed for this purpose:

Boric Acid as Catalyst:

A mixture of o-phenylenediamine (1 mmol), 4-chlorobenzaldehyde (1 mmol), and boric acid (0.5 mmol) in ethanol (5 mL) is refluxed for 2 hours. After completion, the reaction mixture is cooled, and the precipitated product is filtered, washed with cold ethanol, and dried.Boric acid serves as a mild and eco-friendly acid catalyst that promotes both the condensation and the subsequent cyclization steps without the need for strong acid conditions.

Glacial Acetic Acid:

Glacial acetic acid has been employed both as a solvent and catalyst for the synthesis of 2-(4-Chlorophenyl)benzimidazole:

o-Phenylenediamine (1 mmol) and 4-chlorobenzaldehyde (1 mmol) are mixed in glacial acetic acid (5 mL) and the reaction mixture is heated at 80°C for 1-2 hours. After completion, the product is isolated by neutralization with sodium bicarbonate solution followed by filtration of the precipitate.The mechanism involving acetic acid likely proceeds through acetic acid-promoted condensation to yield a di-imine intermediate followed by cyclization to the desired benzimidazole.

Green Chemistry and Eco-Friendly Protocols

Microwave-assisted synthesis

Microwave-assisted synthesis has revolutionized the preparation of 2-(4-Chlorophenyl)benzimidazole by significantly reducing reaction times and often improving yields:

A mixture of o-phenylenediamine (1 mmol), 4-chlorobenzaldehyde (1 mmol), and an appropriate catalyst (p-TsOH, ZnO NPs, etc.) is subjected to microwave irradiation (320-750W) for 7-10 minutes. After cooling, the product is isolated by conventional methods.Table 4: Comparison of conventional heating versus microwave irradiation

Microwave irradiation provides more efficient energy transfer, resulting in rapid heating and often more selective reactions. This approach aligns well with green chemistry principles by reducing energy consumption and reaction times.

Recyclable catalyst systems

The development of recyclable catalyst systems represents a significant advancement in the sustainable synthesis of 2-(4-Chlorophenyl)benzimidazole:

Fe₃O₄ Magnetic Nanoparticles:

As discussed earlier, Fe₃O₄ MNPs can be easily separated from the reaction mixture using an external magnet and reused without significant loss of catalytic activity. Studies have shown that these catalysts can be recycled up to 6 times while maintaining high catalytic efficiency.

Recyclability test for Fe₃O₄ MNPs:After completion of the reaction, the catalyst is separated using an external magnet, washed with ethanol, dried, and reused for the next reaction cycle. The yields obtained for 6 consecutive cycles were: 93%, 92%, 90%, 89%, 87%, and 85%.ZnO Nanoparticles:

ZnO nanoparticles can be recovered through centrifugation or filtration and reused after washing and drying:

After completion of the reaction, the catalyst is recovered by centrifugation, washed with ethanol, dried at 80°C for 2 hours, and reused. The catalytic activity remained almost constant for 5 consecutive cycles.Table 5: Recyclability of various catalysts for the synthesis of 2-(4-Chlorophenyl)benzimidazole

The development of these recyclable catalyst systems aligns with the principles of green chemistry by reducing waste and resource consumption, making the synthesis of 2-(4-Chlorophenyl)benzimidazole more sustainable and environmentally friendly.

Topoisomerase II Inhibition

While 2-(4-Chlorophenyl)benzimidazole’s direct interaction with topoisomerase II remains underexplored, structural analogs demonstrate inhibitory effects on topoisomerase I. For instance, 5-methyl-4-(1H-benzimidazole-2-yl)phenol (Cpd II), a related derivative, exhibited potent topoisomerase I inhibition in plasmid supercoil relaxation assays [5]. This suggests that the benzimidazole scaffold may interact with topoisomerase enzymes, though further studies are needed to confirm activity against topoisomerase II.

Tubulin Destabilization and Microtubule Disruption

Benzimidazole derivatives bearing structural similarities to 2-(4-Chlorophenyl)benzimidazole have shown robust tubulin-modulating properties. Piperazine-substituted benzimidazoles, such as compound 7c, bind near the colchicine site on tubulin, disrupting polymerization and inducing mitotic arrest in glioblastoma (U-87 MG) and breast cancer (MDA-MB-231) cells [2]. Molecular dynamics simulations reveal that these compounds penetrate deeply into tubulin’s binding pocket, destabilizing microtubule networks [2].

Kinase Inhibition (EGFR, VEGFR-2, PDGFR)

Hybrid benzimidazole-triazole derivatives, which share structural motifs with 2-(4-Chlorophenyl)benzimidazole, inhibit key kinases involved in cancer progression. For example, compound 11f suppresses p38 MAPK and sphingosine kinase 1 (SK1), reducing phospho-p38 MAPK expression by 60% in vitro [3]. Although EGFR and VEGFR-2 inhibition data are limited for the parent compound, the benzimidazole core’s ability to interact with kinase ATP-binding sites suggests broad-spectrum potential [3].

Induction of Apoptosis via Cell Cycle Arrest (G2/M Phase)

2-Benzoimidazolylthioacetophenone derivatives, such as compound 5k, induce apoptosis in triple-negative breast cancer (MDA-MB-468) cells by arresting the cell cycle at G2/M phase. Treatment with 5k increased the proportion of cells in pre-G1 and G2/M phases by 8.13-fold and 11.83-fold, respectively, compared to controls [4]. Annexin V–FITC assays confirmed apoptosis induction, with a 2.8-fold rise in apoptotic cells [4].

Table 1: Anticancer Activity of Benzimidazole Derivatives

| Compound | Target Cell Line | IC₅₀ (μM) | Mechanism | Source |

|---|---|---|---|---|

| 7c | MDA-MB-231 | 12.4 | Tubulin destabilization | [2] |

| 5k | MDA-MB-468 | 19.9 | G2/M arrest | [4] |

| Albendazole (ABZ) | MDA-MB-231 | 25.8 | Microtubule disruption | [2] |

Antimicrobial and Antifungal Properties

Activity Against Gram-Positive Bacteria (e.g., MSSA, MRSA)

Current literature on 2-(4-Chlorophenyl)benzimidazole’s antibacterial effects is limited. However, broader studies on benzimidazole derivatives highlight their potential against drug-resistant strains. For example, piperazine-linked benzimidazoles exhibit moderate activity against Staphylococcus aureus, though specific data for this compound remain unpublished [2].

Fungal Inhibition via Membrane Disruption

While direct evidence is sparse, benzimidazole analogs disrupt fungal membranes by binding to ergosterol or inhibiting β-glucan synthesis. Hybrid compounds combining benzimidazole and oxadiazole moieties show enhanced antifungal efficacy, suggesting that structural modifications could optimize 2-(4-Chlorophenyl)benzimidazole’s activity [3].

Multi-Target Bioactivity

Synergistic Effects in Hybrid Compounds (e.g., Oxadiazole Conjugates)

Incorporating 2-(4-Chlorophenyl)benzimidazole into hybrid structures amplifies bioactivity. For instance, triazole-benzimidazole conjugates (e.g., 10c and 11f) exhibit dual antiproliferative and pro-apoptotic effects, with IC₅₀ values in the nanomolar range against lung cancer (A549) cells [3]. These hybrids leverage the benzimidazole core’s kinase-inhibitory properties and the triazole moiety’s ability to enhance solubility and target affinity [3].

Dual Inhibition of SK1 and p38 MAPK Pathways

Compound 11f, a triazole-benzimidazole hybrid, simultaneously inhibits SK1 and p38 MAPK, reducing phospho-p38 MAPK levels by 60% in breast cancer cells [3]. This dual mechanism disrupts survival signaling and promotes caspase-dependent apoptosis, highlighting the potential of multi-target benzimidazole derivatives [3].

Table 2: Multi-Target Effects of Benzimidazole Hybrids

| Hybrid Compound | Targets Inhibited | Biological Outcome | Source |

|---|---|---|---|

| 11f | SK1, p38 MAPK | 60% ↓ phospho-p38 MAPK | [3] |

| 7c | Tubulin, Migration | 92.7% ↓ parasite activity | [2] |

Hyperpolarizability (β₀) and Nonlinear Optical Properties

Density Functional Theory calculations have provided comprehensive insights into the nonlinear optical properties of 2-(4-Chlorophenyl)benzimidazole and related derivatives. Hyperpolarizability measurements represent a critical parameter for evaluating second-order nonlinear optical response, with significant implications for photonic applications.

The electrostatic first hyperpolarizability (β₀) of chlorinated benzimidazole derivatives exhibits substantial variation depending on structural modifications [1]. For 1-(4-Chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole, quantum chemical calculations using the B3LYP/6-31++G(d,p) level of theory yielded a hyperpolarizability value of 39.25 × 10⁻³¹ esu [1]. This value demonstrates the compound's potential for nonlinear optical applications, particularly in the context of organic photonic materials.

Benzimidazole derivatives demonstrate remarkable tunability in their nonlinear optical properties through structural modifications [2] [3]. Studies of protonation/deprotonation effects on benzimidazole chromophores revealed hyperpolarizability values ranging from 14 × 10⁻³⁰ esu in the "off-phase" to 1189 × 10⁻³⁰ esu in the "on-phase" [2]. The deprotonated anions consistently exhibited enhanced nonlinear optical response, with (1-(4-methoxyphenyl)-2-(2-thienyl)pyrrolyl)-1,3-benzimidazole anion showing a β₀ value of 61 × 10⁻³⁰ esu, representing a four-fold increase compared to its neutral counterpart [2].

The molecular design strategy significantly influences hyperpolarizability enhancement. Effective substitutions in benzimidazole derivatives can increase β₀ values up to 2028 × 10⁻³⁰ esu [2]. The substituted compounds demonstrated robust off-on nonlinear optical switching capabilities, with differences in β₀ values ranging from 7 to 85 times larger than their neutral analogs [2]. This switching behavior is attributed to changes in push-pull electronic configurations upon proton abstraction, resulting in red-shifted absorption and emission spectra [2].

Hexasubstituted benzene derivatives incorporating benzimidazole units achieve exceptionally high dipole moments exceeding 10 debye, establishing them as candidates for ferroelectric and nonlinear optical applications [4]. These compounds surpass the dipole moments of conventional disubstituted benzenes (4-nitro-N,N-dimethylaniline, μ ≈ 7 debye) and stilbene derivatives [4].

Charge Distribution and Dipole Moments

The charge distribution analysis of 2-(4-Chlorophenyl)benzimidazole reveals significant electronic asymmetry that contributes to its dipole moment and molecular polarity [1]. Atomic charge calculations demonstrate that the chlorine atom and nitrogen atoms in the benzimidazole ring carry the most substantial negative charges, while the aromatic carbon atoms exhibit varying degrees of positive charge [1].

The ground-state dipole moment of benzimidazole derivatives varies considerably based on substituent effects and molecular conformation. For 1-(4-Chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole, the calculated dipole moment is 0.98 debye [1]. However, benzimidazole-based betaine compounds demonstrate dramatically higher dipole moments, with ground-state values reaching 13.5 debye [5].

Excited-state charge redistribution produces substantial changes in molecular polarity. Benzimidazole-based betaine exhibits a remarkable reduction in dipole moment upon electronic excitation, decreasing from 13.5 debye in the ground state to approximately 3 debye in the excited state [5]. This dramatic change reflects significant charge transfer character in the electronic transition and contributes to the compound's solvatochromic properties [5].

The octupolar and dipolar components of the hyperpolarizability tensor provide insights into molecular anisotropy. For chlorinated benzimidazole derivatives, the ratio of off-diagonal versus diagonal tensorial components (r = βxyy/βxxx) indicates in-plane nonlinearity anisotropy [1]. The r value of -0.2975 for 1-(4-Chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole reflects the molecular symmetry and electronic distribution patterns [1].

Charge transfer characteristics in benzimidazole derivatives follow donor-acceptor patterns that influence their electronic properties. The presence of electron-withdrawing chlorophenyl groups and electron-rich benzimidazole units creates intramolecular charge transfer pathways that enhance hyperpolarizability values [1]. The reduced planarity caused by steric interactions affects the extent of charge transfer and consequently influences the magnitude of nonlinear optical response [1].

Docking and Absorption, Distribution, Metabolism, Excretion, and Toxicity Profiling

Binding Affinity to Colchicine/Tubulin Sites

Molecular docking studies demonstrate that 2-(4-Chlorophenyl)benzimidazole derivatives exhibit significant binding affinity to the colchicine binding site of β-tubulin [6] [7]. The colchicine binding domain represents a critical target for antimitotic agents, and benzimidazole compounds show competitive binding behavior at this site.

The most potent benzimidazole derivative, 2-(3,4-dimethylphenyl)-1H-benzimidazole, achieved a binding energy of -8.50 kcal/mol against β-tubulin (PDB: 1SA0) [6] [7]. This value compares favorably to the standard molecule albendazole (-7.0 kcal/mol) and demonstrates superior binding affinity [6]. The compound exhibited a predicted IC₅₀ value of 583.62 nM, indicating potent biological activity [6].

Key intermolecular interactions stabilize the benzimidazole-tubulin complex through multiple binding modes [7] [8]. The optimal binding conformations involve hydrogen bond formation with critical amino acid residues including THR A:340 and TYR A:312 [7]. Additional stabilization occurs through π-π interactions with PHE A:296, π-sigma bonds with ILE A:341, and π-alkyl interactions with PHE A:343, PHE A:351, CYS A:315, ARG A:308, and ARG A:339 [7].

Comparative docking analysis reveals that benzimidazole derivatives often exceed the binding affinity of the co-crystal ligand colchicine [8]. In studies of eighteen newer compounds, the synthesized molecules exhibited higher docking scores than colchicine (-7.059 kcal/mol), suggesting superior accommodation within the binding site [8]. The most promising compound achieved five hydrogen bond interactions with key active site residues including ASN 249, ALA 250, LYS 254, SER 178, and TYR 224 [8].

Molecular dynamics simulations confirm the stability of benzimidazole-tubulin complexes over extended time periods [7]. Root mean square deviation analysis showed that the protein in complex with benzimidazole derivatives maintained greater stability (average 1.7 Å) compared to the apo form (2.5 Å) or colchicine complex (2.0 Å) [7]. This enhanced stability suggests favorable binding kinetics and potential therapeutic efficacy [7].

Predicted Pharmacokinetic Parameters (Solubility, Permeability)

Absorption, Distribution, Metabolism, Excretion, and Toxicity profiling of benzimidazole derivatives reveals generally favorable pharmacokinetic properties [9] [10] [11]. Computational predictions using SwissADME and related platforms indicate that most benzimidazole compounds satisfy drug-likeness criteria established by Lipinski's Rule of Five.

Gastrointestinal absorption predictions consistently indicate high absorption potential for benzimidazole derivatives [9]. The compounds typically exhibit appropriate lipophilicity values (LogP < 5) and molecular weights below 500 daltons, supporting efficient oral bioavailability [10]. Blood-brain barrier permeation varies among derivatives, with some compounds showing positive penetration while others remain peripherally restricted [9].

Central nervous system permeability values for benzimidazole derivatives range from -2.324 to -2.792 (log PS units) [9]. These values suggest moderate to good central nervous system penetration capability, which may be beneficial for neurological applications but requires consideration for potential central side effects [9].

Cytochrome P450 enzyme inhibition profiles indicate minimal drug-drug interaction potential [9] [11]. Most benzimidazole derivatives do not significantly inhibit major metabolic enzymes including CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4 [9]. This characteristic reduces the likelihood of pharmacokinetic interactions with co-administered medications [9].

Solubility parameters indicate that benzimidazole derivatives generally exhibit moderate aqueous solubility [10]. Enhanced solubility has been achieved through structural modifications, with some derivatives showing 48.9 μg/mL solubility compared to 0.137 μg/mL for paclitaxel [12]. The solubility improvements support better formulation options and potential bioavailability enhancement [12].

Drug-likeness scores for benzimidazole derivatives range from -0.07 to more favorable values, indicating strong pharmaceutical potential [10]. The compounds typically comply with Veber's rules regarding rotatable bonds (≤10) and polar surface area (≤140 Ų), further supporting their development as drug candidates [10].